molecular formula C8H10O4S B14226930 7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide

7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide

Cat. No.: B14226930
M. Wt: 202.23 g/mol
InChI Key: PDOUVALYLMTVIZ-UHFFFAOYSA-N
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Description

7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide is a chemical compound with the molecular formula C8H10O4S and a molecular weight of 202.23 g/mol. This compound is characterized by a spirocyclic structure containing a sulfur atom and two ketone groups. It is often used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of a suitable dione precursor with a sulfur-containing reagent . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes to produce the compound in larger quantities. This often requires the use of specialized equipment and reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and may require the use of catalysts to enhance the reaction rate .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols .

Scientific Research Applications

7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with enzymes and receptors in biological systems, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may influence oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    7-Thiaspiro[3.5]nonane, 2-fluoro-, 7,7-dioxide: This compound has a similar spirocyclic structure but includes a fluorine atom, which can alter its chemical properties and reactivity.

    1,6-Dioxaspiro[4.4]nonane-2,7-dione: This compound contains an oxygen atom in the spirocyclic ring, which can influence its chemical behavior and applications.

    3-amino-7-oxa-1lambda6-thiaspiro[3.5]nonane-1,1-dione hydrochloride:

Uniqueness

7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide is unique due to its specific combination of sulfur and ketone groups within a spirocyclic structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H10O4S

Molecular Weight

202.23 g/mol

IUPAC Name

7,7-dioxo-7λ6-thiaspiro[3.5]nonane-1,3-dione

InChI

InChI=1S/C8H10O4S/c9-6-5-7(10)8(6)1-3-13(11,12)4-2-8/h1-5H2

InChI Key

PDOUVALYLMTVIZ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCC12C(=O)CC2=O

Origin of Product

United States

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